SN2 Reaction Kinetics: 1-Bromo-2-methylpropane vs. 1-Bromobutane and 2-Bromobutane
In a standardized SN2 reaction with sodium iodide in acetone, 1-bromo-2-methylpropane exhibited a reaction time of approximately 5 minutes, compared to 1-bromobutane which reacted immediately (quickly became cloudy) and 2-bromobutane which required approximately 13 minutes [1]. This demonstrates that 1-bromo-2-methylpropane is a primary halide with significantly reduced SN2 reactivity compared to a straight-chain primary analog due to beta-branching steric hindrance, but it remains substantially more reactive than a secondary halide.
| Evidence Dimension | SN2 Reaction Time (qualitative precipitation observation) |
|---|---|
| Target Compound Data | Approximately 5 minutes |
| Comparator Or Baseline | 1-bromobutane: immediately; 2-bromobutane: approximately 13 minutes |
| Quantified Difference | 5 minutes slower than 1-bromobutane; 8 minutes faster than 2-bromobutane |
| Conditions | Sodium iodide in acetone, room temperature |
Why This Matters
This kinetic data is crucial for optimizing reaction conditions in multi-step syntheses; selecting 1-bromo-2-methylpropane over 1-bromobutane provides a moderate and predictable reaction rate that can be advantageous for controlling exotherms or managing selectivity in competitive reactions.
- [1] Trammell, G. Reaction of Sodium Iodide with Bromobutane Isomers. ChemEd X. Shriner, R. L.; Fuson, R. C.; Curtin, D. Y.; Morrill, T. C. The Systematic Identification of Organic Compounds; 6th ed.; Wiley: New York, 1980; pp 204-206. https://www.chemedx.org/JCESoft/jcesoftSubscriber/CCA/CCA5/MAIN/1ORGANIC/ORG10/TRAM10/C/0295202/MOVIE.HTM View Source
